molecular formula C6H10BrNO B1337900 3-Bromoazepan-2-one CAS No. 3457-66-7

3-Bromoazepan-2-one

Cat. No. B1337900
CAS RN: 3457-66-7
M. Wt: 192.05 g/mol
InChI Key: ZOGNPJHCXKAYAJ-UHFFFAOYSA-N
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Patent
US07902383B2

Procedure details

A benzene (50 g; manufactured by JUNSEI CHEMICAL Co., Ltd.) solution in which 240 g (1.5 mol) of bromine (manufactured by JUNSEI CHEMICAL Co., Ltd.) were dissolved was cooled with ice to 10° C. To the cooled solution, 450 g (1.6 mol) of 90% phosphorus tribromide (manufactured by Wako Pure Chemical Industries Ltd.) were added while the temperature of the reaction solution was maintained at 10° C. or less, and the resultant reaction solution was stirred for 60 minutes. Into the reaction solution, a benzene (220 g) solution in which 85 g (0.75 mol) of commercially available 6-hexanolactam (trade name: ε-caprolactam; manufactured by Tokyo Chemical Industry Co., Ltd.) were dissolved was added dropwise through a dropping funnel over 30 minutes while maintaining the temperature of the reaction solution at 10° C. or less.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1C=CC=CC=1.[Br:7]Br.P(Br)(Br)Br.[C:13]1(=[O:20])[NH:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1>>[Br:7][CH:14]1[CH2:15][CH2:16][CH2:17][CH2:18][NH:19][C:13]1=[O:20]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
240 g
Type
reactant
Smiles
BrBr
Step Two
Name
Quantity
450 g
Type
reactant
Smiles
P(Br)(Br)Br
Step Three
Name
Quantity
220 g
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCN1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
was stirred for 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 10° C. or less
CUSTOM
Type
CUSTOM
Details
the resultant reaction solution
ADDITION
Type
ADDITION
Details
was added dropwise through a dropping funnel over 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction solution at 10° C. or less

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
Smiles
BrC1C(=O)NCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.